molecular formula C26H26N4O4S B2765410 methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1111997-18-2

methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2765410
CAS No.: 1111997-18-2
M. Wt: 490.58
InChI Key: AVYBDPWDQVASNR-UHFFFAOYSA-N
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Description

Methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioacetyl group and subsequent coupling with methyl 2-aminobenzoate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its complex structure may interact with various biological targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

  • 5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine
  • 2-aminobenzoate derivatives

Uniqueness

Methyl 2-({[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate is unique due to its combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

methyl 2-[[2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-14-30-24(32)23-22(19(15-29(23)2)17-10-6-5-7-11-17)28-26(30)35-16-21(31)27-20-13-9-8-12-18(20)25(33)34-3/h5-13,15H,4,14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBDPWDQVASNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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